tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate
Description
Tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, a cyanopyrazine moiety, and a phenylpropan-2-yl group
Properties
IUPAC Name |
tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-20(2,3)27-19(26)25(4)16(12-15-8-6-5-7-9-15)14-24-18-17(13-21)22-10-11-23-18/h5-11,16H,12,14H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZGMHKYEBIXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CNC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions. For instance, the synthesis might involve the use of tert-butyl carbamate, cyanopyrazine, and phenylpropan-2-ylamine as starting materials. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve the necessary quality and consistency for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and derivatives of pyrazine and phenylpropan-2-yl groups. Examples include:
- tert-butyl N-[1-(pyrazin-2-yl)amino]-3-phenylpropan-2-ylcarbamate
- tert-butyl N-[1-(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-ylcarbamate
Uniqueness
What sets tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
